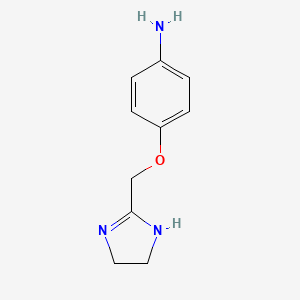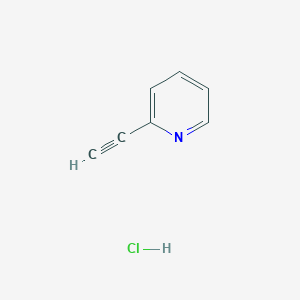
2-Ethynylpyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethynylpyridine hydrochloride is a chemical compound derived from 2-ethynylpyridine, a pyridine derivative. It is known for its applications in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . The compound is characterized by its molecular formula C7H5N and a molecular weight of 103.12 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethynylpyridine hydrochloride can be synthesized through the hydrochlorination of 2-ethynylpyridine. This process involves the reaction of 2-ethynylpyridine with hydrochloric acid to form a pyridinium salt . The reaction enhances the electrophilicity of the ethynyl group, facilitating the nucleophilic addition of the chloride ion to the ethynyl group, producing 2-(2-chloroethenyl)pyridine in high yields .
Industrial Production Methods
Industrial production of this compound typically involves the use of 2-bromopyridine as a starting material. The synthesis involves the reaction of 2-bromopyridine with acetylene in the presence of a palladium catalyst to form 2-ethynylpyridine, which is then treated with hydrochloric acid to produce this compound .
Chemical Reactions Analysis
Types of Reactions
2-Ethynylpyridine hydrochloride undergoes various types of chemical reactions, including:
Hydrohalogenation: Reaction with hydrochloric acid to form pyridinium salts.
Polymerization: Uncatalyzed polymerization to form poly(2-ethynyl-N-iodopyridinium iodide) and other derivatives.
Substitution: Reaction with anionic heptaphosphide clusters to form 4-(2′-pyridyl)-1,2,3-triphospholide anion.
Common Reagents and Conditions
Common reagents used in these reactions include hydrochloric acid, palladium catalysts, and anionic heptaphosphide clusters. Reaction conditions typically involve mild temperatures and pressures to facilitate the desired transformations .
Major Products Formed
Major products formed from these reactions include pyridinium salts, poly(2-ethynyl-N-iodopyridinium iodide), and 4-(2′-pyridyl)-1,2,3-triphospholide anion .
Scientific Research Applications
2-Ethynylpyridine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: Utilized in the production of agrochemicals and dyestuffs.
Mechanism of Action
The mechanism of action of 2-ethynylpyridine hydrochloride involves the formation of pyridinium salts, which enhance the electrophilicity of the ethynyl group. This increased electrophilicity facilitates nucleophilic addition reactions, leading to the formation of various substituted products . The molecular targets and pathways involved in these reactions are primarily related to the electrophilic nature of the ethynyl group and its interactions with nucleophiles .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-ethynylpyridine hydrochloride include:
Uniqueness
This compound is unique due to its enhanced electrophilicity upon salt formation, which facilitates nucleophilic addition reactions more efficiently compared to its analogs . This property makes it particularly useful in organic synthesis and polymerization reactions .
Properties
Molecular Formula |
C7H6ClN |
|---|---|
Molecular Weight |
139.58 g/mol |
IUPAC Name |
2-ethynylpyridine;hydrochloride |
InChI |
InChI=1S/C7H5N.ClH/c1-2-7-5-3-4-6-8-7;/h1,3-6H;1H |
InChI Key |
QTVZJTUZKVBTHJ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=CC=N1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


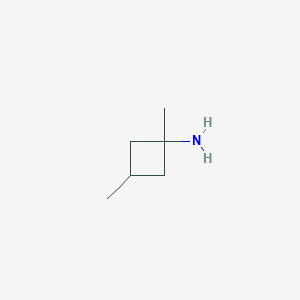
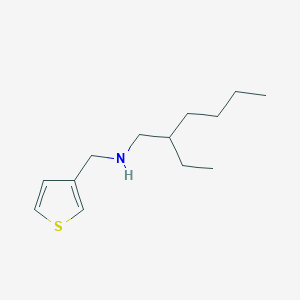
![2-(3-Nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13255377.png)
![4-{[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}butan-2-ol](/img/structure/B13255385.png)


![2-(1H,2H,3H,4H,9H-Pyrido[3,4-B]indol-1-YL)ethan-1-OL](/img/structure/B13255403.png)
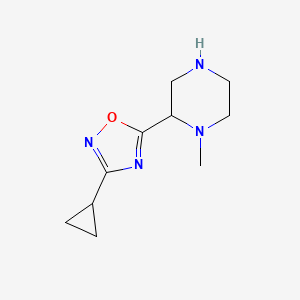

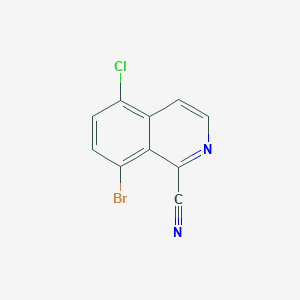


![3-(Chloromethyl)-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine](/img/structure/B13255438.png)
